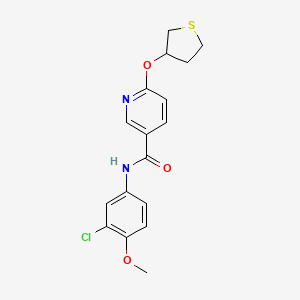![molecular formula C14H15N5O3S B2415987 N-(2-(2,4-ジオキソ-1,2-ジヒドロチエノ[3,2-d]ピリミジン-3(4H)-イル)エチル)-2-(1H-ピラゾール-1-イル)プロパンアミド CAS No. 2034350-00-8](/img/structure/B2415987.png)
N-(2-(2,4-ジオキソ-1,2-ジヒドロチエノ[3,2-d]ピリミジン-3(4H)-イル)エチル)-2-(1H-ピラゾール-1-イル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide is a complex organic compound. Its structure combines elements of both thienopyrimidine and pyrazole rings, making it a unique candidate for various biochemical and pharmaceutical applications. This compound has drawn significant interest due to its potential interactions with biological systems, which may lead to novel therapeutic applications.
科学的研究の応用
Chemistry
Used as a model compound for studying heterocyclic chemistry.
Investigated for its reactivity and stability under various conditions.
Biology
Explored for interactions with enzymes and proteins.
Potentially useful as a biochemical probe in enzyme kinetics studies.
Medicine
Investigated for its potential anti-inflammatory and anti-cancer properties.
Used in preclinical trials to evaluate its efficacy in various disease models.
Industry
Can be used in the synthesis of more complex organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide typically involves multi-step organic synthesis methods. The precursor materials include thienopyrimidine derivatives and pyrazole compounds, which undergo a series of reactions including:
Condensation Reactions: Utilization of appropriate reagents to form the thienopyrimidine core structure.
Alkylation: Introduction of the ethyl bridge through an alkylation process.
Amidation: Final attachment of the pyrazole ring via amidation, employing specific conditions such as the use of coupling agents like EDCI or DCC, and catalysts like DMAP.
Industrial Production Methods: Industrial-scale synthesis involves optimizing the reaction conditions for high yield and purity. This typically includes:
High-temperature conditions (150-200°C) to facilitate condensation reactions.
Solvent systems like DMF or DMSO to ensure reactants are sufficiently dissolved.
Purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly affecting the thienopyrimidine ring, leading to oxidized derivatives.
Reduction: Reduction reactions might focus on the pyrazole ring or amide group, creating reduced analogs.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible at various positions on the pyrazole and thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2.
Reduction: NaBH4, LiAlH4.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidized or reduced derivatives.
Various substituted compounds based on the nature of the substitution reagent.
作用機序
The compound exerts its effects through various molecular interactions:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites, disrupting normal biochemical processes.
Receptor Binding: Interacts with cellular receptors to modify signal transduction pathways.
DNA Intercalation: Intercalates into DNA strands, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
Thienopyrimidine derivatives.
Pyrazole-based compounds.
Other amide-containing heterocycles.
Comparison and Uniqueness: Compared to similar compounds, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide offers unique reactivity due to the combination of thienopyrimidine and pyrazole rings. Its multi-functional nature allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Hope this article gives you the insights you were looking for! Anything else on your mind?
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-9(19-6-2-4-16-19)12(20)15-5-7-18-13(21)11-10(3-8-23-11)17-14(18)22/h2-4,6,8-9H,5,7H2,1H3,(H,15,20)(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCSBQOASSAUGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C2=C(C=CS2)NC1=O)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
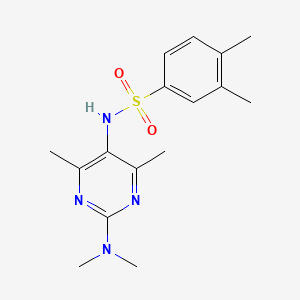
![2-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-phenylethan-1-one](/img/structure/B2415907.png)

![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415911.png)
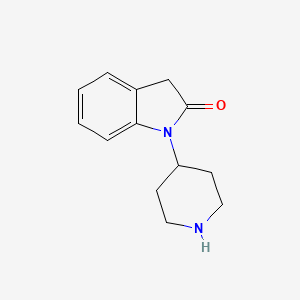
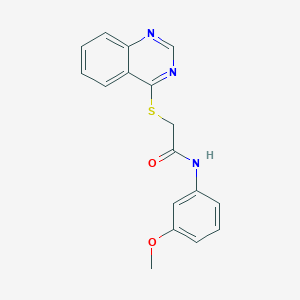

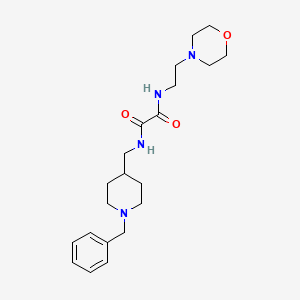
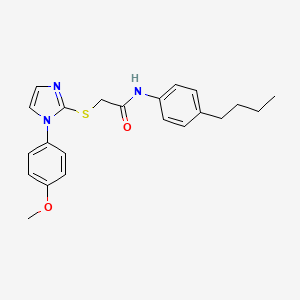
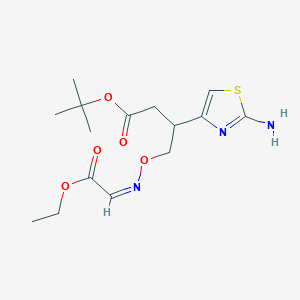
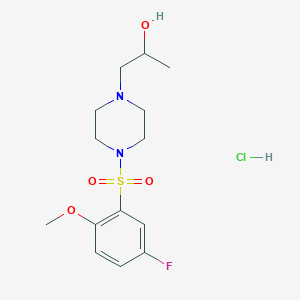
![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)
